molecular formula C22H19FN4O2S B2734092 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone CAS No. 403843-73-2

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No.: B2734092
CAS No.: 403843-73-2
M. Wt: 422.48
InChI Key: VINJYWDKAAEWGM-UHFFFAOYSA-N
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Description

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone typically begins with the construction of the pyrazole ring. This is often achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The pyrimidinylthioethanone fragment is introduced through a nucleophilic substitution reaction where a pyrimidine thiol reacts with a suitable electrophilic ethanone derivative.

Industrial Production Methods: For large-scale industrial synthesis, the process is streamlined to optimize yield and reduce costs. This often involves the use of automated continuous-flow reactors, which allow for precise control over reaction conditions and can significantly enhance reaction efficiency. Solvent choices are crucial, with dichloromethane and ethanol being common due to their ability to dissolve a wide range of intermediates and products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized by reagents such as potassium permanganate or hydrogen peroxide, potentially leading to hydroxylated derivatives.

  • Reduction: Reduction reactions, often with sodium borohydride or lithium aluminum hydride, may result in the corresponding alcohols or amines.

  • Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents to the aromatic rings, altering the compound's chemical properties.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for halogenation reactions. Typical reaction conditions involve ambient to slightly elevated temperatures and solvent systems that stabilize both the reactants and products.

Major Products Formed: Major products from these reactions can vary widely, including hydroxylated, aminated, or halogenated derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone serves as a building block for synthesizing more complex molecules. Its structural motifs are often exploited in the design of novel ligands and catalysts.

Biology: Biologically, this compound has shown potential as a pharmaceutical precursor. Its analogs are investigated for their activities as enzyme inhibitors, receptor modulators, and potential therapeutic agents in treating diseases.

Medicine: In medicine, research is focused on its use in drug development. Modifying its structure can lead to new compounds with enhanced biological activity or reduced side effects.

Industry: Industrial applications include its use in the development of specialty chemicals and materials with unique properties, such as improved thermal stability or specific electronic characteristics.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone involves interactions with specific biological targets. These may include enzyme inhibition through binding to active sites, modulation of receptor activities, or interference with signal transduction pathways. The pyrimidinylthio group, in particular, is known to engage in hydrogen bonding and hydrophobic interactions, which are critical for biological activity.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone: While similar in structure, the chloro substitution alters its reactivity and biological activity.

  • 1-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyridin-2-ylthio)ethanone: The bromo and pyridinylthio groups change the compound's interaction with biological targets.

  • 1-(5-(4-methylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone:

Uniqueness: The presence of the fluorine atom and the specific positioning of the pyrimidinylthio moiety make 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone unique. These features contribute to its distinct reactivity patterns and potential biological activities, distinguishing it from other structurally similar compounds.

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Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-29-18-9-5-15(6-10-18)19-13-20(16-3-7-17(23)8-4-16)27(26-19)21(28)14-30-22-24-11-2-12-25-22/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINJYWDKAAEWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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